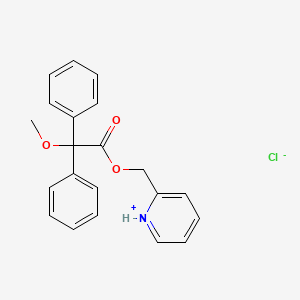
2-Pyridylmethyl methoxydiphenylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridylmethyl methoxydiphenylacetate hydrochloride is a chemical compound with the molecular formula C21H20ClNO3 and a molecular weight of 369.8414 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves several steps, starting with the preparation of the pyridine ring. One common method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another approach involves the reaction of 2-fluoro pyridine under specific conditions to obtain 2-pyridone .
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylated pyridines with high selectivity .
化学反応の分析
Types of Reactions: 2-Pyridylmethyl methoxydiphenylacetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron tribromide, boron trichloride, silyl iodides, thiolates, and aluminum trichloride . These reagents facilitate the transformation of the compound under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the demethylation of 2-methoxypyridine can yield 2-pyridone .
科学的研究の応用
2-Pyridylmethyl methoxydiphenylacetate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology, it has applications in the study of enzyme inhibitors and receptor ligands. In medicine, it is investigated for its potential therapeutic effects, including its role as a thrombin inhibitor . Additionally, it has industrial applications in the production of dyes and fluorescent materials .
作用機序
The mechanism of action of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds: Similar compounds to 2-Pyridylmethyl methoxydiphenylacetate hydrochloride include other pyridine derivatives and heterocyclic compounds. Examples include 2-methylpyridines and 2-pyridones .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
特性
CAS番号 |
49802-64-4 |
|---|---|
分子式 |
C21H20ClNO3 |
分子量 |
369.8 g/mol |
IUPAC名 |
pyridin-1-ium-2-ylmethyl 2-methoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H19NO3.ClH/c1-24-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)20(23)25-16-19-14-8-9-15-22-19;/h2-15H,16H2,1H3;1H |
InChIキー |
MUCYTUDICYDWPZ-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC3=CC=CC=[NH+]3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


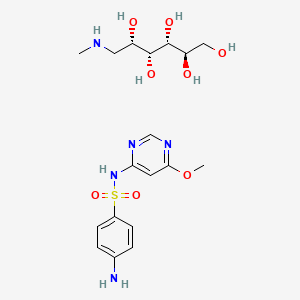
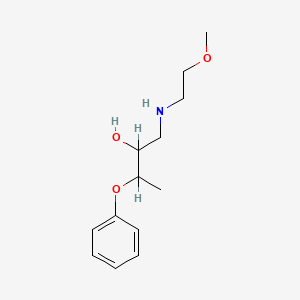
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
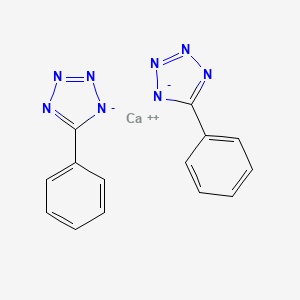
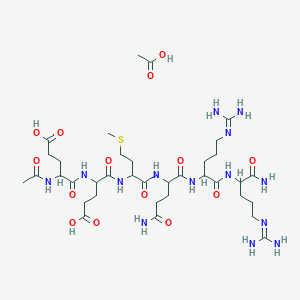
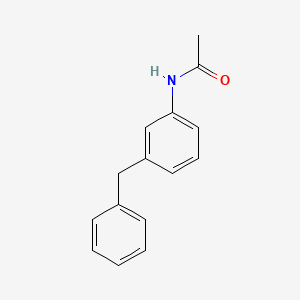

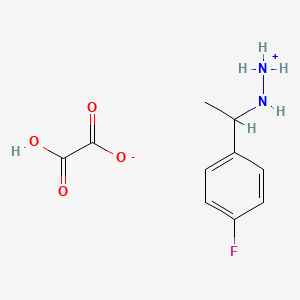
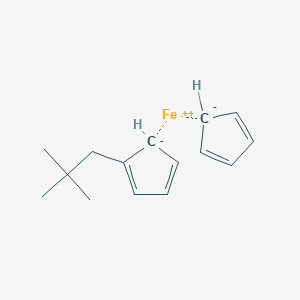

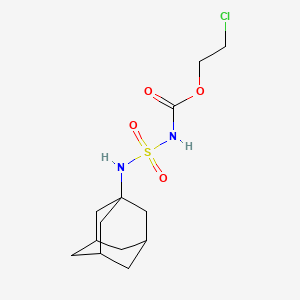
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
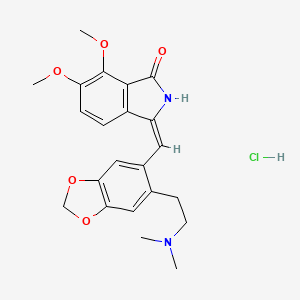
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
